molecular formula C24H22N4O4S2 B12126802 Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12126802
M. Wt: 494.6 g/mol
InChI Key: PEBCLDNWUUCGIB-UHFFFAOYSA-N
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Description

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is known for its potential biological activities, including anticancer properties. The structure of this compound includes a quinoxaline ring, a benzothiophene ring, and a phenylsulfonyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione. The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxaline derivatives, and various substituted quinoxaline derivatives.

Scientific Research Applications

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anticancer properties and its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential use in chemotherapy due to its cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to the allosteric site of human thymidylate synthase, inhibiting its activity and leading to the disruption of DNA synthesis in cancer cells . This inhibition induces apoptosis and cell cycle arrest, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 3-phenylquinoxaline-2(1H)-thione and its derivatives share structural similarities.

    Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as benzothiophene-2-carboxylate derivatives.

    Phenylsulfonyl Derivatives: Compounds with the phenylsulfonyl group, such as phenylsulfonylureas.

Uniqueness

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of the quinoxaline, benzothiophene, and phenylsulfonyl moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiophene core with quinoxaline and sulfonamide functionalities, suggesting diverse interactions with biological targets. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H22N4O4S2
  • CAS Number : [S12586619]

The structure features a unique combination of functional groups that may enhance its pharmacological properties. The presence of the phenylsulfonyl group and the tetrahydro-benzothiophene moiety indicates potential interactions with various biological macromolecules.

Biological Activity Overview

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the areas of analgesic effects and cancer treatment. Below are detailed findings from various studies:

1. Analgesic Properties

Studies have shown that compounds structurally related to this compound demonstrate analgesic properties superior to traditional analgesics like metamizole in animal models. These findings suggest that the compound could be developed as a novel analgesic agent suitable for clinical use.

2. Anticancer Activity

Quinoxaline derivatives have been investigated for their ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cancer-related signaling pathways. The inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells. Preliminary studies indicate that this compound may also interact with other targets involved in tumor growth and metastasis.

The biological activity of this compound is hypothesized to involve several mechanisms:

Binding Interactions

Molecular docking studies suggest that the compound may bind effectively to proteins involved in pain signaling pathways and cancer progression. Techniques such as surface plasmon resonance could further elucidate these interactions.

Chemical Reactivity

The compound's reactivity profile indicates potential nucleophilic substitutions at the sulfonamide nitrogen or carboxylate group. The quinoxaline ring can participate in electrophilic aromatic substitutions due to its electron-rich nature.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Bollettino Chimico Farmaceutico (1996) Investigated thienopyrimidine derivatives showing anti-inflammatory activity.
PMC9520703 (2022) Reported on new quinoxaline derivatives with significant biological activity against cancer cell lines.
DrugBank Compounds with similar structures were noted for their potential as therapeutic agents targeting various diseases.

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H22N4O4S2/c1-32-24(29)20-16-11-5-8-14-19(16)33-23(20)27-21-22(26-18-13-7-6-12-17(18)25-21)28-34(30,31)15-9-3-2-4-10-15/h2-4,6-7,9-10,12-13H,5,8,11,14H2,1H3,(H,25,27)(H,26,28)

InChI Key

PEBCLDNWUUCGIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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